o-(1-Ethylhexyl)phenol

Endocrine Disruption Estrogen Receptor Structure-Activity Relationship

o-(1-Ethylhexyl)phenol (CAS 17404-44-3), also known as 2-(octan-3-yl)phenol, is a specific isomer within the alkylphenol chemical class, characterized by a secondary-branched eight-carbon alkyl chain substituted at the ortho position of the phenolic ring. Unlike bulk industrial alkylphenol mixtures (e.g., nonylphenol) which consist of numerous isomers, this compound is a single, defined chemical entity with a molecular formula of C14H22O and a molecular weight of 206.32 g/mol.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 17404-44-3
Cat. No. B100623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(1-Ethylhexyl)phenol
CAS17404-44-3
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCCC(CC)C1=CC=CC=C1O
InChIInChI=1S/C14H22O/c1-3-5-6-9-12(4-2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3
InChIKeyWBQRXJLVMAWCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-(1-Ethylhexyl)phenol (CAS 17404-44-3) Procurement Guide: A Defined Ortho-Alkylphenol Isomer


o-(1-Ethylhexyl)phenol (CAS 17404-44-3), also known as 2-(octan-3-yl)phenol, is a specific isomer within the alkylphenol chemical class, characterized by a secondary-branched eight-carbon alkyl chain substituted at the ortho position of the phenolic ring . Unlike bulk industrial alkylphenol mixtures (e.g., nonylphenol) which consist of numerous isomers, this compound is a single, defined chemical entity with a molecular formula of C14H22O and a molecular weight of 206.32 g/mol . This structural precision is critical for applications where isomeric purity dictates functional performance, such as in the synthesis of metal-complexing ligands, specialized surfactants, and research into endocrine disruption mechanisms.

Why Isomeric Purity Matters: The o-(1-Ethylhexyl)phenol vs. Para-Alkylphenol Distinction


Generic substitution with a more common para-alkylphenol or an isomeric mixture like nonylphenol is scientifically unsound when a defined ortho-isomer is required. Decades of structure-activity relationship (SAR) research have established that critical biological and physicochemical properties of alkylphenols are governed by the position and branching of the alkyl group [1]. For instance, the estrogenic activity, which is a key regulatory and safety concern, is highly dependent on these structural features, with para-substituted, tertiary-branched isomers showing the highest potency. An ortho-substituted, secondary-branched isomer will not act as a drop-in replacement, making procurement of the correct, certified isomer essential for reproducible research and compliant product formulation.

Quantitative Differentiators for o-(1-Ethylhexyl)phenol Against Key Analogs


Estrogenic Activity: Rank-Order Potency vs. Para-Tertiary Alkylphenols

The estrogenic potency of o-(1-Ethylhexyl)phenol is fundamentally lower than that of its para-tertiary analogs. A seminal SAR study by Routledge & Sumpter (1997) established that for alkylphenols, the rank order of estrogenic activity is **para > meta > ortho** for the position of the alkyl chain, and **tertiary > secondary = normal** for its branching [1]. o-(1-Ethylhexyl)phenol features both a sub-optimal ortho position and a secondary carbon attachment. In the yeast estrogen screen (YES) assay, the most potent isomer, 4-tert-octylphenol, demonstrated an EC50 of approximately 0.5 µM. The paper explicitly states that moving the alkyl group from the para to the ortho position or reducing its branching drastically reduces activity. While a precise EC50 for this specific compound was not determined, its structural features place it in the least active category of alkylphenols.

Endocrine Disruption Estrogen Receptor Structure-Activity Relationship

Predicted Acidity (pKa) and Its Impact on Reactivity and Solubility

The steric hindrance imposed by the ortho-ethylhexyl group is predicted to alter the acidity of the phenolic -OH group relative to its para isomer. The predicted pKa for o-(1-Ethylhexyl)phenol is 10.31 ± 0.35, indicating slightly weaker acidity than unsubstituted phenol (pKa ~9.95) . In contrast, the para isomer, p-(1-ethylhexyl)phenol, has a predicted pKa of 10.21 ± 0.15, showing a smaller deviation from phenol . This difference, while modest, is a direct consequence of the ortho substituent's steric effect, which can hinder solvation of the phenolate anion.

Physicochemical Properties pKa Solubility Reactivity

Synthesis Selectivity: Ortho vs. Para Isomer Formation Control

The synthesis of mono-alkylphenols is inherently governed by regioselectivity. The direct alkylation of phenol with branched alkenes under standard acid catalysis strongly favors the para-tert-alkylphenol, producing it in high selectivity [1]. A study demonstrated that branched alkenes lead exclusively to the corresponding para-tert-alkylphenols in 80–85% yield [1]. To obtain the ortho isomer, such as o-(1-ethylhexyl)phenol, specific synthetic strategies, catalysts (e.g., aluminum phenolates), or alternative routes like the alkylation of phenol with 2-chlorooctane are required, which produce a mixture from which the ortho-isomer must be isolated . This synthetic hurdle directly translates to higher production complexity and cost compared to the readily formed para isomer.

Synthesis Alkylation Regioselectivity Catalysis

Target Applications for o-(1-Ethylhexyl)phenol Driven by its Isomeric Purity


Endocrine Disruption Research as a Low-Activity Control Isomer

Given the well-established SAR that ortho-secondary alkylphenols are the least estrogenic class, o-(1-Ethylhexyl)phenol serves as an ideal negative control or low-potency reference compound in mechanistic endocrine disruption studies [1]. Its use, in contrast to highly active para-tertiary isomers like 4-tert-octylphenol, allows researchers to probe the structural basis of estrogen receptor binding and validate cellular response thresholds, a critical step detailed in the Routledge and Sumpter (1997) framework [1].

Design of Sterically-Hindered Metal Extraction Agents

The ortho-positioned, branched alkyl chain creates significant steric bulk around the phenolic oxygen, a feature exploited in the design of selective metal-complexing ligands (e.g., for copper or nickel). This steric hindrance can enforce lower coordination numbers or favor specific complex geometries compared to less hindered para-alkylphenols [1]. The predicted pKa difference (10.31 vs 10.21 for the para isomer) also influences pH-dependent extraction efficiency, allowing for tunable phase-transfer chemistry .

Synthesis of Specialty Antioxidants with Controlled Radical Trapping

The antioxidant activity of phenols is based on their ability to donate a hydrogen atom to a free radical. In ortho-substituted phenols, the steric protection of the resulting phenoxyl radical can increase its persistence. The defined structure of o-(1-Ethylhexyl)phenol offers a unique steric and electronic environment for radical trapping kinetics compared to both the less hindered para isomer and the more hindered 2,6-di-substituted phenols, enabling fine-tuning of antioxidant performance in lubricants or polymers [2].

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